molecular formula C20H20N2O5 B5539765 (3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B5539765
M. Wt: 368.4 g/mol
InChI Key: HRRGPFUEYZFHHJ-JKSUJKDBSA-N
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Description

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid is 368.13722174 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Polymers and Photophysical Properties

Research involving aromatic carboxylic acids, which are structurally similar to the compound , has led to the development of lanthanide-based coordination polymers. These polymers, synthesized using derivatives of aromatic carboxylic acids, exhibit interesting photophysical properties. Such compounds are noteworthy for their potential applications in materials science, particularly due to their efficient light-harvesting capabilities and luminescence efficiencies in solid states (Sivakumar et al., 2011).

Crystal Engineering and Supramolecular Assemblies

Another application area is crystal engineering, where supramolecular assemblies involving aromatic carboxylic acids, similar to the compound of interest, are synthesized. These assemblies are characterized using X-ray diffraction methods and are significant for understanding the formation of molecular tapes and sheet structures, which are crucial in the field of crystallography and materials science (Arora & Pedireddi, 2003).

Functionalization Reactions and Biological Activity Prediction

In the realm of organic synthesis, aromatic carboxylic acids are used in functionalization reactions. These reactions lead to the formation of novel compounds with potential biological activities. Such research is vital for drug discovery and the development of new therapeutic agents. Predictive studies on the biological activity of synthesized compounds are also an important part of this research domain (Kharchenko et al., 2008).

Antibacterial Properties

Compounds structurally related to the chemical have been synthesized and shown to possess antibacterial properties. This highlights the potential use of such compounds in the development of new antibiotics or antimicrobial agents (Kostenko et al., 2015).

Luminescent Properties in Coordination Polymers

The research on lanthanide coordination polymers, using compounds similar to the one , has shown that these materials have intriguing luminescent properties. These properties are significant for applications in optoelectronics and photonics, where materials with specific light-emitting properties are sought (Qin et al., 2005).

Properties

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-(5,6-dimethylpyridine-3-carbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-11-5-14(7-21-12(11)2)19(23)22-8-15(16(9-22)20(24)25)13-3-4-17-18(6-13)27-10-26-17/h3-7,15-16H,8-10H2,1-2H3,(H,24,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRGPFUEYZFHHJ-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)C(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1C)C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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